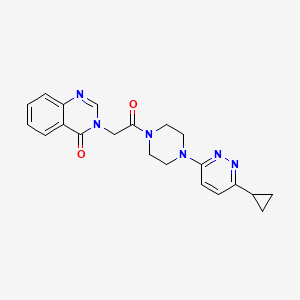

3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core linked via a 2-oxoethyl group to a piperazine ring substituted with a 6-cyclopropylpyridazine moiety. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name |

3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c28-20(13-27-14-22-18-4-2-1-3-16(18)21(27)29)26-11-9-25(10-12-26)19-8-7-17(23-24-19)15-5-6-15/h1-4,7-8,14-15H,5-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNUGQOGOZVEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule characterized by a unique combination of functional groups that suggest potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 391.5 g/mol . The compound consists of:

- Quinazolinone core : Known for its broad spectrum of biological activities.

- Piperazine moiety : Often associated with neuroactive properties.

- Cyclopropyl-pyridazine ring : Imparts unique reactivity and potential target specificity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N5O2 |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 2034427-07-9 |

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, compounds structurally related to quinazolinones have shown effectiveness against various cancer cell lines, including:

- A549 (lung cancer)

- K562 (chronic myelogenous leukemia)

- HL-60 (human leukemia)

Studies have demonstrated that modifications in the quinazolinone structure can enhance cytotoxicity. For example, derivatives with additional functional groups have been found to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The piperazine component is crucial for the neuropharmacological profile of the compound. Similar compounds have been reported to interact with neurotransmitter systems, particularly:

- Serotonin receptors : Potential antidepressant effects.

- Dopamine receptors : Implications for treating psychotic disorders.

In vitro studies suggest that the compound may modulate these receptors, leading to improved therapeutic outcomes in neurological conditions .

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory properties. The presence of specific functional groups in this compound may allow it to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

-

Antitumor Activity Study :

- A series of quinazoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The study revealed that certain substitutions on the quinazolinone structure significantly enhanced their anticancer activity, supporting further exploration of similar compounds like our target molecule .

- Neuropharmacological Evaluation :

- Anti-inflammatory Mechanism :

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Diversity: The target compound’s 6-cyclopropylpyridazine substituent distinguishes it from analogs with halogenated aryl groups (e.g., 8c, 8d) or fluorophenylpiperazine ().

- Linker Flexibility : Unlike compounds with acetamide or propamide linkers (e.g., 8c, 8e), the target uses a 2-oxoethyl group, which may influence conformational flexibility and receptor binding .

Antiproliferative and Anti-HIV Activity

- Compound 4l (N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide) and 9a (1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-3-phenylthiourea) demonstrated significant antitumor activity, highlighting the importance of piperazine-linked sulfanyl or thiourea groups . The target compound lacks sulfur-based substituents, which may reduce cytotoxicity but improve selectivity.

- Anti-HIV Activity: Benzothiazole-piperazine derivatives () showed EC50 values in the micromolar range, suggesting that the quinazolinone core in the target compound could offer a distinct mechanism of action.

Enzyme Inhibition

- hCA II Inhibition: S-Substituted mercaptoquinazolinones with aliphatic thio groups (e.g., compound 2, KI = 6.4 nM) exhibited higher potency than benzylthio analogs (KI = 66.5–173.4 nM) . The target compound’s absence of a thio group may limit hCA II affinity but could enhance specificity for other targets.

Functional Potency

- Benzoquinazolinone 12: Derived from BQCA (a muscarinic receptor modulator), this analog showed enhanced functional potency due to its pyridinylmethyl and hydroxycyclohexyl groups . The target compound’s cyclopropylpyridazine group may similarly optimize receptor interactions, though direct evidence is lacking.

Structure-Activity Relationship (SAR) Insights

Piperazine Substitution :

- Chlorophenyl or fluorophenyl groups (e.g., 8d, ) enhance π-π stacking with hydrophobic pockets in targets, while cyclopropylpyridazine in the target compound may improve solubility and reduce off-target effects .

Quinazolinone Modifications: Hydroxy or oxoethyl substituents at position 2 (e.g., ) influence hydrogen-bonding capacity. The target compound’s unsubstituted quinazolinone core may prioritize interactions with flat binding sites (e.g., kinase ATP pockets).

Linker Optimization: 2-Oxoethyl linkers (target compound) vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.